molecular formula C14H11N5O2S2 B2587865 N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoxazole-5-carboxamide CAS No. 1210257-11-6

N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoxazole-5-carboxamide

Cat. No. B2587865
CAS RN: 1210257-11-6
M. Wt: 345.4
InChI Key: PDOGCQLECRTHKF-UHFFFAOYSA-N
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Description

“N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoxazole-5-carboxamide” is a complex organic compound. It belongs to a class of compounds known as thiazolo[3,2-b][1,2,4]triazole-6-ones . These compounds have been synthesized and evaluated for their analgesic and anti-inflammatory activities . They have also been studied for their potential anticancer properties .


Synthesis Analysis

The synthesis of thiazolo[3,2-b][1,2,4]triazole-6-ones involves a series of chemical reactions . The structures of these compounds are supported by FT-IR, 1 HNMR, and Mass spectra . A three-component and three-stage synthetic protocol has been employed for the synthesis of these compounds .


Molecular Structure Analysis

The molecular structure of these compounds is confirmed by 1 H-NMR, 13 C-NMR, 2D NMR, and LC-MS . The molecular formula of the compound is C14H11N5O2S2.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the interaction of various reagents and conditions . The reaction involves the use of specific reagents and conditions, and the process is carried out at specific temperatures .

Scientific Research Applications

Synthesis and Biological Activity

Research into thiazole and thiophene derivatives reveals their significance in the development of compounds with antimicrobial, anti-inflammatory, and anticancer activities. For example, the microwave-assisted synthesis of molecules containing thiazole and triazole moieties has led to compounds with antimicrobial, antilipase, and antiurease activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013). Similarly, thiophene derivatives have been synthesized with a focus on their reactivity towards various nitrogen nucleophiles, leading to the creation of pyrazole, isoxazole, and pyrimidine derivatives, demonstrating the versatility of these compounds in chemical synthesis (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Anticancer Applications

A notable area of application for thiazole and thiophene compounds is in anticancer research. Some derivatives have shown potent anticancer activities, indicating their potential as therapeutic agents. For instance, novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety have been evaluated as potent anticancer agents, with certain compounds displaying significant efficacy against hepatocellular carcinoma cell lines (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).

Antibacterial and Anti-Inflammatory Properties

The synthesis of novel thiazole and thiophene derivatives has also been directed towards exploring their antibacterial and anti-inflammatory properties. Studies have shown that these compounds can exhibit significant activity against various bacterial strains and inflammation models, highlighting their potential in addressing bacterial infections and inflammatory conditions (Lahsasni, Al-Hemyari, Ghabbour, Mabkhoot, Aleanizy, Alothman, & Almarhoon, 2018).

Future Directions

The future directions in the research of these compounds could involve further investigation of their pharmacological properties. Some compounds have shown excellent anticancer properties at 10 μM, suggesting potential for further exploration in this area .

Mechanism of Action

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution . These properties might influence the interaction of “N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoxazole-5-carboxamide” or “N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-1,2-oxazole-5-carboxamide” with its targets.

properties

IUPAC Name

N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O2S2/c20-13(10-4-6-16-21-10)15-5-3-9-8-23-14-17-12(18-19(9)14)11-2-1-7-22-11/h1-2,4,6-8H,3,5H2,(H,15,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOGCQLECRTHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=NO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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